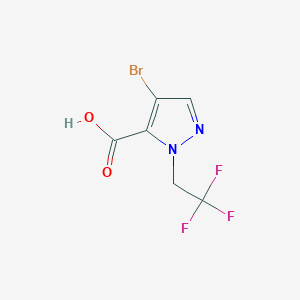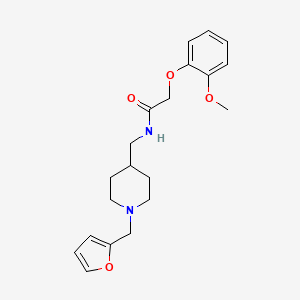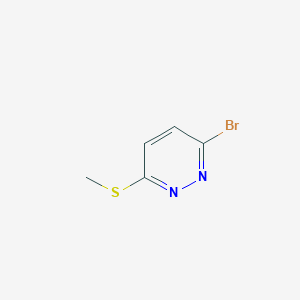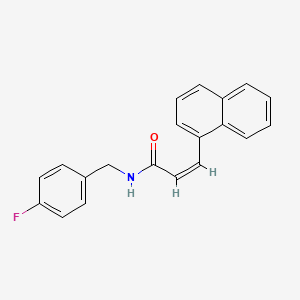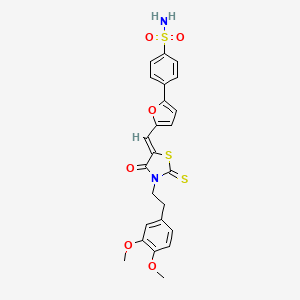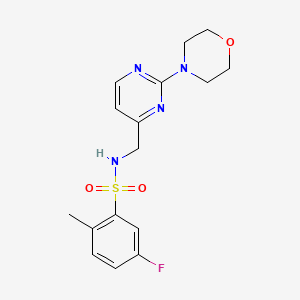![molecular formula C21H26N2O2 B2861636 8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2195938-28-2](/img/structure/B2861636.png)
8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Bicyclopyrone, is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD plays a crucial role in the catabolic pathway of tyrosine, a type of amino acid. By inhibiting HPPD, Bicyclopyrone disrupts the normal metabolic processes in plants .
Mode of Action
Bicyclopyrone acts by inhibiting the activity of HPPD, which leads to the destruction of chlorophyll in plants . This mode of action is shared with several other herbicide active ingredients . The inhibition of HPPD prevents the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA), a precursor to plastoquinone and tocopherols, which are vital for the photosynthesis process and the plant’s growth .
Biochemical Pathways
The affected biochemical pathway is the tyrosine degradation pathway. By inhibiting HPPD, Bicyclopyrone disrupts the conversion of tyrosine to fumarate and acetoacetate, which are then used in the Krebs cycle for energy production . This disruption leads to a deficiency in the downstream products, causing a halt in the plant’s growth and eventually leading to the plant’s death .
Pharmacokinetics
Bicyclopyrone is rapidly absorbed, with times to reach maximum concentrations in blood and plasma (Tmax) being 1–2 hours at low and high doses . Independent of dose and route of administration, the compound’s radioactivity declines rapidly in a biphasic pattern . The majority of administered radioactivity is excreted in the urine within 24 hours (>80%), and excretion is nearly complete by 7 days after a single dose (98–99%) . There is no evidence of bioaccumulation following repeated dosing .
Result of Action
The result of Bicyclopyrone’s action is the destruction of chlorophyll in plants, leading to the cessation of photosynthesis . This results in the plant’s inability to produce the energy it needs to grow, leading to the plant’s death .
Action Environment
Bicyclopyrone is highly soluble in water and non-volatile . It can be persistent in both soil and aquatic systems . Environmental factors such as soil type, rainfall, temperature, and pH can influence the compound’s action, efficacy, and stability . For instance, heavy rainfall can wash the herbicide into water bodies, affecting its efficacy on targeted weeds and potentially impacting non-target aquatic organisms .
Propiedades
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(15-7-10-20(22-13-15)25-19-3-1-2-4-19)23-17-8-9-18(23)12-16(11-17)14-5-6-14/h7,10,13,17-19H,1-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPHSLRXRRBLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3C4CCC3CC(=C5CC5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(Oxan-2-yl)cyclobutyl]methanol](/img/structure/B2861553.png)
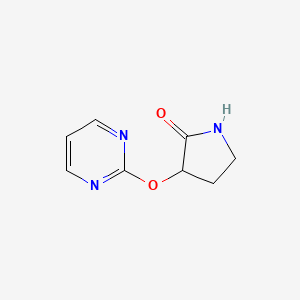
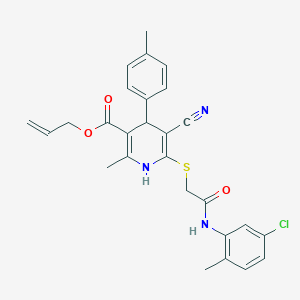
![2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2861559.png)
![3-[(4-fluorophenyl)methyl]-1,6,7-trimethyl-8-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2861561.png)
![1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2861562.png)
